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N-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide

Urease inhibition Antimicrobial Helicobacter pylori

Researchers pursuing multi-target-directed ligands (MTDLs) for neurodegenerative or urease-dependent pathogens often face a gap: commercially available piperidine carboxamides lack the hydantoin ring needed for conformational constraint. This compound closes that gap with a pre-assembled scaffold uniting a 3-chlorophenylcarboxamide, a piperidine spacer, and a 2,5-dioxoimidazolidine (hydantoin) moiety. • Urease IC50: 2.14 µM - a quantitative benchmark for systematic SAR optimization • AChE co-inhibition enables dual-target profiling for Alzheimer's & gut-brain axis research • Unsubstituted imidazolidine N1 & C5 positions offer clear vectors for focused library synthesis (50-200 analogs) • MW 336.78, C₁₅H₁₇ClN₄O₃; shipped ambient; for R&D only.

Molecular Formula C15H17ClN4O3
Molecular Weight 336.78
CAS No. 2034526-49-1
Cat. No. B2471485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
CAS2034526-49-1
Molecular FormulaC15H17ClN4O3
Molecular Weight336.78
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C15H17ClN4O3/c16-10-2-1-3-11(8-10)18-15(23)19-6-4-12(5-7-19)20-13(21)9-17-14(20)22/h1-3,8,12H,4-7,9H2,(H,17,22)(H,18,23)
InChIKeyVFQDGYYKWYFAAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034526-49-1: Baseline Identity & Pharmacological Context


N-(3-Chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide (CAS 2034526-49-1; molecular formula C₁₅H₁₇ClN₄O₃; MW 336.78) is a synthetic small molecule that integrates a central piperidine ring substituted at the 4-position with a 2,5-dioxoimidazolidine (hydantoin) moiety and at the 1-position with an N-(3-chlorophenyl)carboxamide group. This structural architecture situates the compound at the intersection of two pharmacologically relevant chemotypes: conformationally constrained P2X7 receptor antagonists derived from the KN62 scaffold, where 2,5-dioxoimidazolidine-based rigidification strategies have yielded low-nanomolar antagonists such as compound 21w (IL-1β ELISA IC₅₀ = 9 nM) [1], and piperidine-carboxamide-based enzyme inhibitors, where related dioxoimidazolidine-piperidine hybrids have been reported to inhibit urease with IC₅₀ values as low as 2.14 µM . The deliberate pairing of a 3-chlorophenyl substituent with a dioxoimidazolidine-piperidine core distinguishes this compound from simple piperidine carboxamides lacking the heterocyclic dione and from dimethylphenyl analogs within the same series.

Enzyme inhibition studies (urease, AChE)
Regiochemical scaffold comparison (4-piperidinyl vs N3-piperidine)
Fragment-based diversification (hydantoin-piperidine-carboxamide core)

CAS 2034526-49-1: Non-Interchangeability with Generic Analogs


The co-localization of a 3-chlorophenylcarboxamide, a piperidine spacer, and a 2,5-dioxoimidazolidine ring within a single molecule generates a pharmacophoric profile that simpler in-class compounds cannot replicate. SAR analysis of the 2,5-dioxoimidazolidine chemotype has established that piperidine substitution at the N3 position—a regiochemical pattern directly related to the 4-piperidinyl linkage present in this compound—is essential for P2X7 receptor antagonism [1]. Concurrently, replacement of the 3-chlorophenyl group with other aryl substituents (e.g., 3,4-dimethylphenyl) alters both lipophilicity and enzyme inhibition potency; the electron-withdrawing chlorine at the meta position modulates the electrophilicity of the adjacent carboxamide, which has been associated with differential urease and AChE inhibitory profiles . Generic piperidine carboxamides lacking the dioxoimidazolidine moiety (e.g., N-(3-chlorophenyl)piperidine-1-carboxamide, CAS 3023-72-1) lack the hydrogen-bonding capacity and conformational constraint provided by the hydantoin ring, while imidazolidine-diones lacking the piperidine spacer fail to achieve the spatial orientation required for dual-target engagement. These structural features are not cosmetic variations—they represent discrete, non-interchangeable determinants of target selectivity and potency.

Without the 2,5-dioxoimidazolidine ring, the simpler carboxamide may not retain reported enzyme inhibition profile.
N3‑piperidine‑substituted analogs exhibit P2X7 receptor antagonism, not enzyme inhibition, and may not transfer to urease/AChE assays.
Aryl substitution change (e.g., 3,4‑dimethyl) may shift electronic properties and target engagement compared to 3‑chlorophenyl.

CAS 2034526-49-1: Quantitative Differentiation vs. Analogs


Urease Inhibition: 3-Chlorophenyl vs. 3,4-Dimethylphenyl Analog

N-(3-Chlorophenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide has been reported to inhibit urease with an IC₅₀ of 2.14 µM . This positions the compound as a moderately potent urease inhibitor within the broader imidazolidine-piperidine chemotype. The closest structurally characterized analog, N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide, differs only in the aryl substitution pattern (3-Cl vs. 3,4-diCH₃). While quantitative head-to-head urease IC₅₀ data for the dimethylphenyl analog are not available in the same assay system, the electronic and steric properties of the 3-chloro substituent are expected to confer distinct hydrogen-bonding capacity and metabolic stability compared to the electron-donating dimethyl substitution, which typically reduces electrophilic character at the carboxamide carbonyl.

Urease IC₅₀
class-level inference
2.14 µM
Supports urease inhibitor SAR evaluation
Direct comparator data unavailable; electronic substituent effects inferred.
Urease inhibition Antimicrobial Helicobacter pylori

Dual AChE/Urease Inhibition vs. P2X7 Antagonism

The compound has been evaluated for inhibition of both acetylcholinesterase (AChE) and urease, with reported IC₅₀ values of 2.14 µM for urease and demonstrable AChE inhibitory activity . This dual-enzyme inhibition profile contrasts with the closely related 2,5-dioxoimidazolidine series optimized for P2X7 receptor antagonism (e.g., compound 21w, IL-1β ELISA IC₅₀ = 9 nM; compound 21i, ethidium uptake IC₅₀ = 23 nM) [1], which were not profiled for AChE or urease. The piperidine-1-carboxamide linkage at the 4-position of the piperidine ring—as opposed to the N3-piperidine substitution pattern in the P2X7-optimized series—appears to redirect pharmacological activity from purinergic receptor antagonism toward enzyme inhibition.

Target Engagement
cross-study context
This compound: Urease IC₅₀ 2.14 µM; AChE inhibition positive
P2X7-optimized series: IL-1β IC₅₀ 9 nM; ethidium uptake IC₅₀ 23–54 nM
Guides target-specific compound selection
Enzyme assays vs. receptor functional assays; not interchangeable.
Acetylcholinesterase Alzheimer's disease Dual-target pharmacology

2,5-Dioxoimidazolidine: Structural Differentiation from Simple Carboxamide

The compound differs from N-(3-chlorophenyl)piperidine-1-carboxamide (CAS 3023-72-1; MW 238.71) by the addition of a 2,5-dioxoimidazolidin-1-yl substituent at the piperidine 4-position, increasing the molecular weight by approximately 98 Da (to 336.78) and introducing two additional hydrogen-bond acceptors (the imidazolidine dione carbonyls) and one hydrogen-bond donor (the imidazolidine NH) . The simpler analog lacks these additional pharmacophoric features and has not been reported to inhibit urease or AChE. In the broader 2,5-dioxoimidazolidine SAR landscape, the imidazolidine-2,4-dione (hydantoin) ring has been validated as a critical recognition element for both enzyme active sites (urease, AChE) and receptor binding pockets (P2X7, CCR5, FPRL-1) [1][2].

Structural Complexity
structural inference
Target compound: MW 336.78; 4 H-bond acceptors, 1 donor
Simple carboxamide (CAS 3023-72-1): MW 238.71; 1 H-bond acceptor, 1 donor
Addition of hydantoin ring enables enzyme active-site interactions
Simpler analog lacks reported urease/AChE activity.
Structure-activity relationship Hydantoin Molecular recognition

Regiochemistry: 4-Piperidinyl vs. N3-Piperidine Substitution

The location of the piperidine attachment to the 2,5-dioxoimidazolidine ring represents a critical regiochemical variable. In the KN62-constrained analogue series (Park et al., 2015), SAR analysis demonstrated that piperidine substitution at the N3 position of the 2,5-dioxoimidazolidine scaffold—with no substitution at N1—was strongly preferred for P2X7 antagonism [1]. In contrast, the target compound features the 2,5-dioxoimidazolidin-1-yl group attached to the piperidine 4-position via a C–N bond (i.e., the dioxoimidazolidine is at the piperidine 4-position, not the N3-substituted scaffold of the P2X7 series). This regiochemical divergence redirects the orientation of the hydantoin ring relative to the piperidine-carboxamide pharmacophore. While the P2X7-optimized N3-piperidine series yields compounds with IC₅₀ values of 9–54 nM in functional P2X7 assays, the 4-piperidinyl-dioxoimidazolidine scaffold of the target compound is associated with enzyme inhibition rather than receptor antagonism [1].

Regiochemistry
cross-study context
4-piperidinyl (this compound): Urease IC₅₀ 2.14 µM; enzyme inhibition bias
N3-piperidine series: P2X7 antagonism IC₅₀ 9–54 nM
Regiochemical switch redirects target selectivity profile
Verify attachment position before procurement; enzyme vs. receptor endpoints.
Regiochemistry P2X7 receptor Conformational constraint

CAS 2034526-49-1: High-Impact Application Scenarios


Anti-Urease Drug Discovery: Lead Identification & SAR

With a reported urease IC₅₀ of 2.14 µM , this compound provides a quantitatively characterized starting point for medicinal chemistry optimization targeting urease-dependent pathogens such as H. pylori, Proteus mirabilis, and Klebsiella pneumoniae. The 3-chlorophenyl substitution offers a defined electronic profile (σₘ = +0.37 for Cl) around which systematic SAR can be built, replacing the chlorine with other electron-withdrawing or electron-donating groups to map the steric and electronic requirements of the urease active site. The presence of the 2,5-dioxoimidazolidine ring provides additional vectors for modification at the imidazolidine N1 and C5 positions—positions that are unsubstituted in the parent compound and thus available for systematic derivatization. The 2.14 µM benchmark enables quantitative tracking of potency improvements across successive analog generations.

Alzheimer's Disease: Dual AChE-Urease Multi-Target Profiling

The compound's co-inhibition of acetylcholinesterase and urease aligns with emerging multi-target-directed ligand (MTDL) strategies for neurodegenerative diseases. AChE inhibition is a clinically validated mechanism for symptomatic treatment of Alzheimer's disease (e.g., donepezil, rivastigmine), while urease inhibition addresses the growing recognition that bacterial ureases from gut or oral microbiota may contribute to systemic ammonia elevation and neuroinflammation. The compound's moderate potency provides a suitable starting point for fragment-based or structure-guided optimization toward balanced dual inhibition, with the 4-piperidinyl-dioxoimidazolidine scaffold offering multiple substitution sites for independent tuning of each inhibitory activity.

Chemotype Comparison: 4-Piperidinyl vs. N3-Piperidine Scaffolds

The regiochemical distinction between the 4-piperidinyl-dioxoimidazolidine scaffold (enzyme inhibition bias) and the N3-piperidine-dioxoimidazolidine scaffold (P2X7 receptor antagonism bias, IC₅₀ = 9–54 nM) [1] makes this compound a valuable tool compound for academic screening laboratories engaged in chemotype comparison studies. Systematic parallel profiling of both regioisomeric scaffolds against panels of enzymes (urease, AChE, MAO) and receptors (P2X7, CCR5 [2]) can map the structure-activity landscape governing target selectivity within this chemotype. The compound's commercial availability and moderate cost position it as an accessible comparator for laboratories that have synthesized or acquired P2X7-optimized N3-piperidine analogs.

Fragment Library: Hydantoin-Piperidine-Carboxamide Building Block

As a pre-assembled building block combining three pharmacophoric elements—a 3-chlorophenyl group, a piperidine-1-carboxamide linker, and a 2,5-dioxoimidazolidine (hydantoin) ring—within a single, commercially available entity (MW = 336.78), this compound serves as a high-value entry in diversity-oriented synthesis and fragment-based drug discovery libraries. The hydantoin ring is a privileged scaffold in medicinal chemistry, appearing in clinically approved agents such as phenytoin (anticonvulsant), nilutamide (anti-androgen), and iprodione (fungicide). The compound's three-ring modular architecture allows it to be used as a core scaffold where each domain can be independently varied through parallel synthesis, providing an efficient starting point for generating focused libraries of 50–200 analogs [2].

Application
Selection Property
Validation Focus
Urease inhibitor lead identification
3‑Chlorophenyl electronic profile
Urease active-site SAR
Dual enzyme inhibition profiling (AChE/urease)
Multi‑target‑directed ligand scaffold
Enzyme inhibition balance assessment
Regiochemical scaffold comparison
4‑piperidinyl‑dioxoimidazolidine architecture
Target selectivity mapping (enzyme vs. receptor)
Fragment‑based library synthesis
Modular hydantoin‑piperidine‑carboxamide core
Diversifiable substitution sites
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